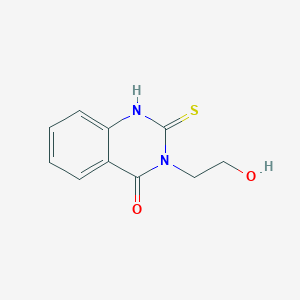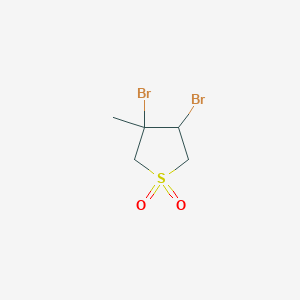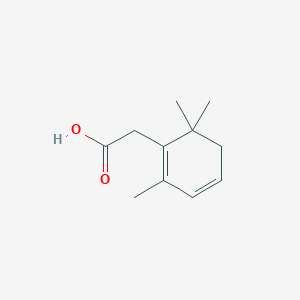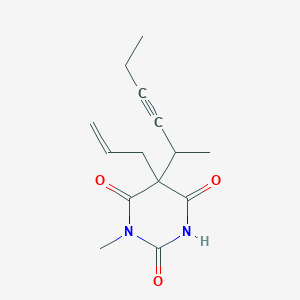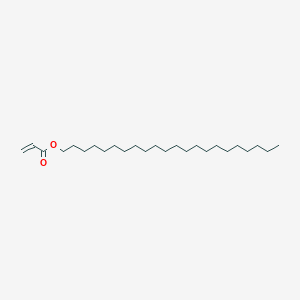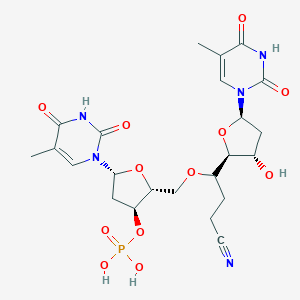
Ttcep
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ttcep, also known as tetrakis (4-carboxyphenyl) porphyrin, is a porphyrin derivative that has gained significant attention in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of Ttcep is based on its ability to absorb light and transfer energy to nearby molecules. In the case of PDT, Ttcep is activated by light of a specific wavelength, which causes it to generate reactive oxygen species (ROS) that selectively destroy cancer cells. Ttcep also has the ability to bind to various biomolecules, such as proteins and nucleic acids, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
Ttcep has been shown to have several biochemical and physiological effects, such as inducing apoptosis in cancer cells, inhibiting bacterial growth, and modulating immune responses. Ttcep has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ttcep in lab experiments is its high stability and solubility in aqueous solutions. Ttcep is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using Ttcep is its limited absorption spectrum, which can restrict its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of Ttcep. One area of interest is the development of Ttcep-based sensors for the detection of various analytes, such as heavy metals and pollutants. Another area of interest is the optimization of Ttcep for use in PDT, including the development of new delivery systems and the identification of new cancer targets. Additionally, there is potential for the use of Ttcep in the development of new antibiotics and antiviral drugs.
Synthesemethoden
Ttcep can be synthesized through a multi-step process that involves the reaction of 4-carboxybenzaldehyde with pyrrole in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 4-carboxybenzaldehyde again, followed by oxidation and deprotection to yield Ttcep.
Wissenschaftliche Forschungsanwendungen
Ttcep has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Ttcep is in the field of photodynamic therapy (PDT), where it is used as a photosensitizer to selectively destroy cancer cells. Ttcep has also been investigated for its antibacterial, antiviral, and antifungal properties, as well as its ability to act as a sensor for various analytes.
Eigenschaften
CAS-Nummer |
18875-74-6 |
|---|---|
Produktname |
Ttcep |
Molekularformel |
C23H30N5O12P |
Molekulargewicht |
599.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-[[3-cyano-1-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]propoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C23H30N5O12P/c1-11-8-27(22(32)25-20(11)30)17-6-13(29)19(39-17)14(4-3-5-24)37-10-16-15(40-41(34,35)36)7-18(38-16)28-9-12(2)21(31)26-23(28)33/h8-9,13-19,29H,3-4,6-7,10H2,1-2H3,(H,25,30,32)(H,26,31,33)(H2,34,35,36)/t13-,14?,15-,16+,17+,18+,19-/m0/s1 |
InChI-Schlüssel |
WSXHDZTZPLYYCD-ITJOUXGCSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(CCC#N)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CCC#N)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CCC#N)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
Synonyme |
thymidylyl-(3'-5')-thymidine cyanoethyl phosphotriester TTCEP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



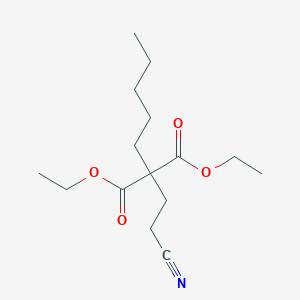
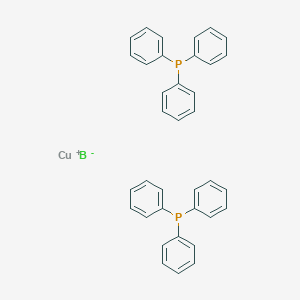


![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
